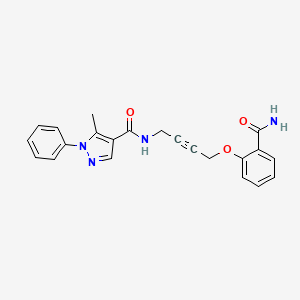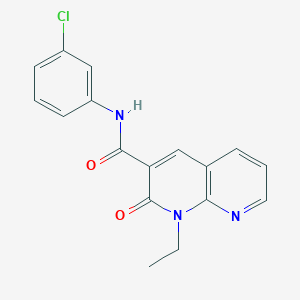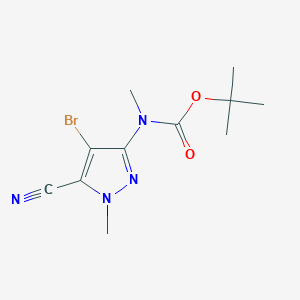![molecular formula C14H21N7 B2761915 N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1286706-55-5](/img/structure/B2761915.png)
N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine” is a complex organic compound that contains several functional groups and rings. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Attached to this pyrimidine ring is a triazole ring, another type of nitrogen-containing ring. The compound also contains a cyclopentyl group and a piperidinyl group, which are types of cyclic hydrocarbons .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the pyrimidine and triazole rings can result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could make the compound relatively rigid. The presence of nitrogen could allow for hydrogen bonding, which could affect properties like solubility .Mecanismo De Acción
The mechanism of action of N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves the modulation of the adenosine A1 receptor. The compound binds to the receptor and activates it, leading to the inhibition of cAMP production and the opening of potassium channels. This results in the hyperpolarization of neurons and the inhibition of neurotransmitter release, leading to the anxiolytic and anti-convulsant effects of the compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. The compound has been shown to decrease anxiety-like behavior in animal models, indicating its anxiolytic properties. It has also been found to have anti-convulsant effects, reducing the frequency and duration of seizures in animal models. Additionally, the compound has been found to have anti-inflammatory properties, reducing inflammation in animal models of arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is its high affinity for the adenosine A1 receptor, making it a promising candidate for the treatment of various diseases. However, the compound has some limitations for lab experiments. For example, the compound has low solubility in water, which can make it difficult to administer in animal models. Additionally, the compound has a short half-life, which can make it challenging to study its pharmacokinetics.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine. One direction is the investigation of the compound's potential use in the treatment of anxiety disorders and epilepsy. Another direction is the exploration of the compound's anti-inflammatory properties for the treatment of arthritis and other inflammatory diseases. Additionally, the compound's pharmacokinetics and pharmacodynamics could be further studied to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves the reaction of cyclopentanone, piperidine, and 4-amino-5-cyano-1,2,3-triazole in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of the synthesis process is typically around 50-60%.
Aplicaciones Científicas De Investigación
N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has been extensively studied for its potential use in the treatment of various diseases. The compound has been found to have a high affinity for the adenosine A1 receptor, which is involved in the regulation of various physiological processes such as sleep, inflammation, and pain. The compound has also been found to have anxiolytic and anti-convulsant properties, making it a potential candidate for the treatment of anxiety disorders and epilepsy.
Propiedades
IUPAC Name |
N-cyclopentyl-7-piperidin-1-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7/c1-4-8-21(9-5-1)13-11-12(19-20-18-11)16-14(17-13)15-10-6-2-3-7-10/h10H,1-9H2,(H2,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGKRZTBHIRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NNN=C32)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-Cyano-1-(3,4-difluorophenoxy)propan-2-yl]prop-2-enamide](/img/structure/B2761832.png)





![N-(3-chloro-4-methylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2761844.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2761848.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-phenoxybenzene-1-sulfonamide](/img/structure/B2761849.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2761850.png)


![9-isobutyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2761855.png)